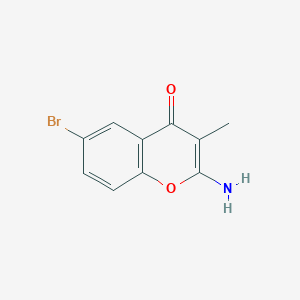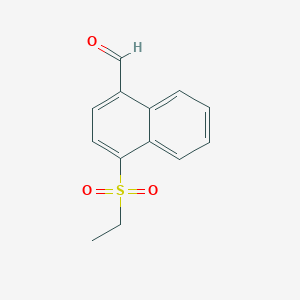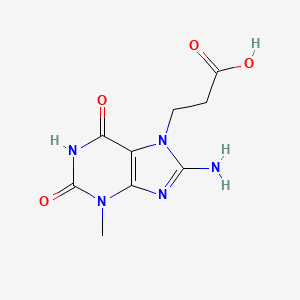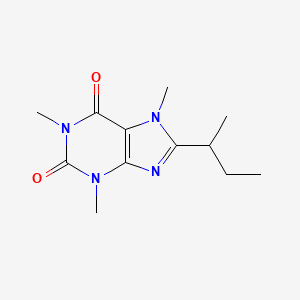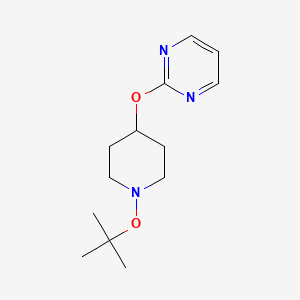![molecular formula C7H5BrClN3 B11863765 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Méthodes De Préparation
The synthesis of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Coupling Reactions: Using palladium-catalyzed cross-coupling reactions, the compound can be linked with other aromatic systems to form more complex structures.
Applications De Recherche Scientifique
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anticancer, antiviral, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with unique optical and electronic properties
Mécanisme D'action
The mechanism of action of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3-Bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical and biological properties. The unique combination of bromine, chlorine, and methyl groups in this compound contributes to its distinct reactivity and potential applications .
Propriétés
Formule moléculaire |
C7H5BrClN3 |
|---|---|
Poids moléculaire |
246.49 g/mol |
Nom IUPAC |
3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H5BrClN3/c1-4-6(8)7-10-3-2-5(9)12(7)11-4/h2-3H,1H3 |
Clé InChI |
AGDZQYWRQHXGDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=CC=NC2=C1Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


